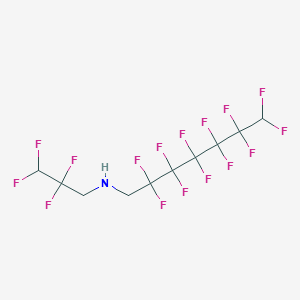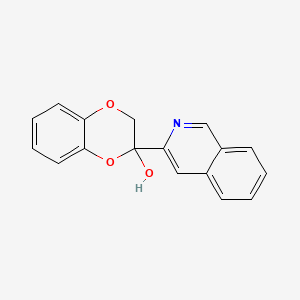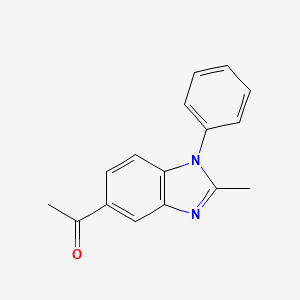
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine
説明
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine, also known as F7-TFA, is a fluorinated surfactant that has gained significant attention in scientific research due to its unique properties.
科学的研究の応用
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has been extensively studied for its applications in various scientific fields, including surface science, materials science, and biomedicine. Its unique properties, such as low surface tension, high hydrophobicity, and excellent thermal stability, make it a promising candidate for various applications. In surface science, (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has been used as a surfactant to modify the surface properties of various materials, such as metal oxides, polymers, and nanoparticles. In materials science, (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has been used as a building block to synthesize various functional materials, such as self-assembled monolayers and thin films. In biomedicine, (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has been explored for its potential as a drug delivery system, due to its ability to form stable nanoscale aggregates in aqueous solutions.
作用機序
The mechanism of action of (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine is not well understood, but it is believed to be related to its surfactant properties. (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine can form stable aggregates in aqueous solutions, which can interact with various biomolecules, such as proteins and lipids. The interaction between (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine aggregates and biomolecules can lead to changes in their conformation and function, which can affect various biological processes.
Biochemical and Physiological Effects:
Studies have shown that (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine can affect various biochemical and physiological processes, such as cell membrane permeability, protein conformation, and enzymatic activity. (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has been shown to disrupt the cell membrane of bacteria, leading to cell death. It can also affect the conformation and function of proteins, such as enzymes and antibodies. The effects of (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine on biological systems are dependent on its concentration, as well as the specific biomolecules involved.
実験室実験の利点と制限
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can also be easily synthesized using standard laboratory techniques. However, (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine has some limitations, such as its high cost and limited availability. It is also highly toxic and requires careful handling and disposal.
将来の方向性
The unique properties of (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine make it a promising candidate for various applications, and there are several future directions for research. One area of research is the development of (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine-based materials for use in electronic and optical devices. Another area of research is the use of (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine as a drug delivery system for targeted drug delivery. Additionally, further studies are needed to elucidate the mechanism of action of (2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)(2,2,3,3-tetrafluoropropyl)amine and its effects on biological systems.
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F16N/c11-3(12)5(15,16)1-27-2-6(17,18)8(21,22)10(25,26)9(23,24)7(19,20)4(13)14/h3-4,27H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJTXWIUGDXOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)NCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F16N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601134173 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601134173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine | |
CAS RN |
223532-54-5 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223532-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601134173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate](/img/structure/B3824244.png)

![3,3'-[thiobis(methylene)]bis(2,5-dihydrothiophene) 1,1,1',1'-tetraoxide](/img/structure/B3824260.png)
![2,2'-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)imino]diacetic acid](/img/structure/B3824275.png)
![2-phenyl-2-(trifluoromethyl)-2,3,6,7,8,9-hexahydro-4H-[1,3,5]thiadiazino[3,2-a]azepin-4-one](/img/structure/B3824288.png)
![N-phenyl-N'-[2-(vinyloxy)ethyl]thiourea](/img/structure/B3824294.png)



![2-chloro-3-{4-[(trifluoromethyl)thio]phenyl}propanenitrile](/img/structure/B3824347.png)
![2,7-dimethyl[1,3]thiazolo[5',4':5,6]naphtho[2,1-d][1,3]thiazole](/img/structure/B3824351.png)


amino](phenyl)methyl]phosphonate](/img/structure/B3824374.png)